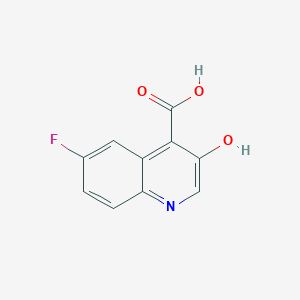

6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Description

The exact mass of the compound 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVMNMTVAWXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-89-4 | |

| Record name | 6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Discovery of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Core in Modern Medicine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its most impactful derivatives are the fluoroquinolone antibiotics, a class of drugs that have been pivotal in the fight against bacterial infections. At the heart of many of these life-saving drugs lies a key precursor: 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. The strategic placement of the fluorine atom at the C-6 position dramatically enhances the antibacterial activity of these compounds. This guide provides an in-depth exploration of the synthesis and discovery of this critical molecule, offering insights for researchers and professionals in drug development.

It is important to note that while the topic specifies "3-hydroxyquinoline," the predominant and historically significant synthetic route, the Gould-Jacobs reaction, naturally yields the 4-hydroxy isomer. This guide will focus on the synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, the more common and well-documented precursor to many fluoroquinolones.

The Prevailing Synthetic Route: The Gould-Jacobs Reaction

The synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is most effectively achieved through the Gould-Jacobs reaction, a powerful and versatile method for constructing the quinoline core that was first reported in 1939.[1] This multi-step process begins with the condensation of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization and subsequent hydrolysis.

The overall transformation can be visualized as follows:

Caption: Overview of the Gould-Jacobs reaction for 6-fluoro-4-hydroxyquinoline-3-carboxylic acid synthesis.

Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a well-defined mechanism:[2]

-

Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 4-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: This step requires significant thermal energy to drive a 6-electron electrocyclization. This intramolecular reaction forges the quinoline ring system.

-

Tautomerization: The resulting quinoline exists in equilibrium between its keto and enol forms, with the 4-oxo form being predominant.

-

Hydrolysis: The ethyl ester at the 3-position is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.

-

Acidification: Subsequent acidification precipitates the final product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

The mechanistic pathway can be illustrated as follows:

Caption: Mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical laboratory synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Part 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate.

-

Cyclization: Increase the temperature to 240-260°C and maintain for 30-60 minutes. This high temperature is crucial for the cyclization step. The reaction mixture will darken and solidify upon cooling.

-

Isolation and Purification: Allow the reaction to cool to room temperature. The solid product can be triturated with a suitable solvent like ethanol or diethyl ether to remove impurities, followed by filtration to isolate the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Further purification can be achieved by recrystallization.

Part 2: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

-

Saponification: Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Precipitation and Isolation: The desired product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₆FNO₃ | |

| Molecular Weight | 207.16 g/mol | |

| CAS Number | 343-10-2 | |

| Physical Form | Solid | |

| Boiling Point | 362.7°C at 760 mmHg |

Modern Advancements: Microwave-Assisted Synthesis

Traditional Gould-Jacobs synthesis often requires high temperatures and long reaction times, which can lead to side reactions and lower yields. Modern organic synthesis has embraced microwave irradiation as a powerful tool to overcome these limitations. Microwave-assisted Gould-Jacobs reactions offer several advantages:

-

Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.

-

Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer byproducts.

-

Enhanced Purity: Cleaner reaction profiles often simplify purification processes.

A comparative study of conventional heating versus microwave irradiation for a Gould-Jacobs reaction showed a significant increase in yield and a drastic reduction in reaction time with microwave heating.[3]

Discovery and Significance in Drug Development

The discovery of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is intrinsically linked to the development of fluoroquinolone antibiotics. The serendipitous discovery of the antibacterial properties of nalidixic acid, a quinolone derivative, in the 1960s spurred extensive research into this class of compounds.[4] It was later found that the introduction of a fluorine atom at the 6-position of the quinolone ring significantly enhanced the antibacterial spectrum and potency.[4]

This key structural modification led to the development of second-generation fluoroquinolones like norfloxacin. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid emerged as a crucial intermediate in the synthesis of these life-saving drugs. Its carboxylic acid and hydroxyl groups provide convenient handles for further chemical modifications, allowing for the synthesis of a vast library of derivatives with tailored pharmacological properties. The continued exploration of this scaffold has led to the development of subsequent generations of fluoroquinolones with improved efficacy and safety profiles.

The biological importance of this core structure extends beyond antibacterial agents, with derivatives being investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

Conclusion

The synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, primarily through the robust and adaptable Gould-Jacobs reaction, represents a pivotal achievement in medicinal chemistry. This seemingly simple molecule has been instrumental in the development of a powerful class of antibiotics that have saved countless lives. For researchers and professionals in drug development, a thorough understanding of its synthesis and historical context is essential for the continued innovation of quinoline-based therapeutics. The evolution of synthetic methodologies, such as the adoption of microwave-assisted techniques, further underscores the ongoing efforts to refine and improve the production of this vital pharmaceutical building block.

References

Sources

A Technical Guide to the Physicochemical Characterization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid for Drug Discovery Applications

Executive Summary

Quinolone carboxylic acid derivatives represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The specific compound, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, is a molecule of significant interest due to the established roles of its core functional groups in modulating biological activity and pharmacokinetic profiles. The introduction of a fluorine atom at the C-6 position is a hallmark of later-generation fluoroquinolone antibiotics, enhancing their efficacy.[2] This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. We move beyond a simple recitation of properties to detail the critical experimental methodologies and the scientific rationale underpinning them. For drug development professionals, establishing a robust physicochemical profile is a non-negotiable prerequisite for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its therapeutic potential.[3] This document outlines the authoritative protocols for confirming molecular identity and quantifying the key parameters—solubility, pKa, lipophilicity, and thermal stability—that govern a drug candidate's journey from bench to clinic.

Introduction: The Strategic Importance of the Quinolone Scaffold

The quinolone ring system is a privileged structure in drug design, renowned for its broad-spectrum antibacterial activity achieved through the inhibition of bacterial DNA gyrase.[1] The molecule of interest, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, possesses a unique constellation of functional groups poised to influence its properties:

-

The Carboxylic Acid (C4): Essential for the mechanism of action in many quinolone antibiotics and a primary determinant of the molecule's acidic character and solubility.

-

The Hydroxyl Group (C3): Influences hydrogen bonding potential, metabolism, and can participate in key binding interactions with biological targets.

-

The Fluoro Group (C6): A common bioisosteric replacement for hydrogen, the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.

-

The Quinoline Core: A heterocyclic system whose nitrogen atom provides a basic center, contributing to the molecule's overall ionization profile.

Understanding the interplay of these groups is paramount. Physicochemical properties such as solubility and ionization constants are not mere data points; they are critical determinants of a drug's bioavailability and in vivo behavior.[3] This guide provides the experimental blueprint to thoroughly characterize 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, enabling a data-driven assessment of its potential.

Prerequisite: Molecular Identity and Purity Confirmation

Before any physicochemical evaluation, the unambiguous confirmation of the molecular structure and assessment of its purity is the foundational step. This ensures that all subsequent data is attributable to the correct molecular entity.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is employed to confirm the elemental composition of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), one can validate that the observed molecular formula (C₁₀H₆FNO₃) matches the theoretical exact mass (207.0332 Da), thereby ruling out isobaric impurities.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Analysis: Compare the measured m/z value of the most abundant isotopic peak to the theoretical exact mass calculated for C₁₀H₆FNO₃. The mass error should be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR provides the definitive atomic-level map of the molecule. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR is essential for verifying the presence and environment of the fluorine atom. For a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, detailed NMR analysis was crucial for structural elucidation.[2]

Protocol: Multi-nuclear NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Expect to see distinct signals for the aromatic protons on the quinoline ring system, with splitting patterns (doublets, doublet of doublets) dictated by their positions relative to each other and the fluorine atom.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals to identify include the carbonyl of the carboxylic acid (~165-175 ppm), carbons attached to the hydroxyl group and fluorine (showing C-F coupling), and the remaining aromatic carbons.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.

Caption: Workflow for structural verification.

Core Physicochemical Properties: Methodologies and Rationale

The following properties are critical for predicting the in vivo behavior of a drug candidate. The protocols described are industry-standard methods designed for robustness and reproducibility.

Aqueous Solubility (Thermodynamic)

Expertise & Rationale: Aqueous solubility is a fundamental property that directly impacts drug absorption from the gastrointestinal tract and suitability for intravenous formulation.[3] The shake-flask method is the gold standard as it measures the equilibrium solubility, providing a true thermodynamic value rather than a kinetic estimate from precipitation-based assays. Quinolone derivatives often exhibit low solubility in pure water.[3]

Protocol: Shake-Flask Method (OECD Guideline 105)

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. It is critical to confirm that the concentration of the dissolved compound has plateaued.

-

Phase Separation: Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 min) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV method against a standard curve.

-

Validation: Visually inspect the remaining solid to ensure no polymorphic or phase changes occurred during the experiment.

Caption: Shake-flask method for solubility.

Acid-Base Ionization Constants (pKa)

Expertise & Rationale: The pKa values dictate the charge state of a molecule at a given pH. This is critical as the ionized and un-ionized forms of a drug have vastly different properties; the un-ionized form is typically more membrane-permeable, while the ionized form has higher aqueous solubility. 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is amphoteric, possessing at least one acidic pKa (carboxylic acid) and one basic pKa (quinoline nitrogen). Spectrophotometric determination is a robust method for compounds with a chromophore, which is characteristic of the quinoline core.

Protocol: UV-Metric Titration

-

Solution Preparation: Prepare a solution of the compound in water with a small percentage of a co-solvent (e.g., methanol) if required for initial dissolution.

-

Titration: Place the solution in a quartz cuvette in a spectrophotometer equipped with a pH probe and an auto-titrator.

-

Data Collection: Record the full UV-Vis spectrum (e.g., 200-500 nm) at small, precise pH increments as the solution is titrated from low to high pH (e.g., pH 2 to 12) with NaOH, and then back-titrated with HCl.

-

Analysis: The collected spectral data at multiple wavelengths are processed using specialist software (e.g., Hyperquad) to deconvolute the spectra of the individual ionic species (e.g., H₂A⁺, HA, A⁻) and calculate the macroscopic pKa values. This multi-wavelength approach provides higher accuracy than single-wavelength methods.

Caption: Predicted ionization states of the molecule.

Lipophilicity (LogP / LogD)

Expertise & Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall ADME properties.[3] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic forms. The shake-flask method in n-octanol and buffered water is the definitive technique.

Protocol: Shake-Flask Partitioning (OECD Guideline 107)

-

System Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

-

Partitioning: Add a known amount of the compound to a tube containing equal volumes of the pre-saturated n-octanol and pH 7.4 buffer.

-

Equilibration: Gently mix the tube for several hours to allow the compound to partition between the two phases, then allow the layers to separate completely, often aided by centrifugation.

-

Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogD₇.₄ as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Data Synthesis and Implications for Drug Development

While specific experimental data for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is not publicly available, we can synthesize the information from related structures and the principles outlined above to create a target physicochemical profile.

| Property | Expected Value/Range | Rationale & Implication for Drug Development |

| Molecular Weight | 207.16 g/mol | Well within the typical range for small molecule drugs (<500 Da), favorable for oral bioavailability. |

| Aqueous Solubility | Low (<10 µg/mL at pH 7.4) | Quinolone carboxylic acids are often poorly soluble.[3] This may present a challenge for oral absorption and formulation, potentially requiring enabling technologies like amorphous solid dispersions or salt formation. |

| pKa₁ (Acidic) | 3.5 - 5.0 | Attributed to the carboxylic acid. The molecule will be negatively charged in the intestine (pH > 6), which could decrease passive diffusion but increase solubility. |

| pKa₂ (Basic) | 6.0 - 8.0 | Likely a composite value reflecting the quinoline nitrogen and the 3-hydroxy group. This dictates that the molecule will be positively charged in the stomach, potentially aiding dissolution. |

| LogD at pH 7.4 | 1.0 - 2.5 | The molecule will be predominantly ionized at pH 7.4, leading to a lower LogD than its LogP. This value is in a favorable range for balancing permeability and solubility. A related compound, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, has a calculated XLogP3 of 2.1.[4] |

| Melting Point | High (>200 °C) | Quinolone derivatives typically exhibit high melting points due to their planar structure and potential for strong intermolecular hydrogen bonding and crystal packing.[3] This suggests good solid-state stability but may also correlate with low solubility. |

Conclusion

6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a compound with significant therapeutic potential, grounded in the proven success of the quinolone scaffold. However, potential does not translate to success without rigorous scientific characterization. The physicochemical properties of solubility, pKa, and lipophilicity are the fundamental pillars upon which its entire drug development program rests. They govern every aspect of its interaction with a biological system, from formulation and absorption to target engagement. The experimental frameworks detailed in this guide provide the authoritative, self-validating systems necessary to build a comprehensive data package. Executing these protocols with precision is a critical first step in de-risking the development of this promising molecule and unlocking its full potential as a therapeutic agent.

References

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

Physicochemical properties of quinolone antibiotics in various environments. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Structural and Tautomeric Considerations

A critical feature of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-oxo (or quinolone) form. For 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, this equilibrium is between the hydroxy (enol) form and the more stable keto form, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The presence and position of intramolecular hydrogen bonding heavily favor the keto tautomer. Therefore, all subsequent spectroscopic predictions will be based on this more stable keto form.

Caption: Keto-enol tautomerism of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid, the ketone, the N-H bond, and the fluorinated aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Predicted IR Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad band due to extensive hydrogen bonding.[1][2][3]

| Expected Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale and Comments |

| 3300–2500 | O–H stretch (Carboxylic acid) | Broad, Strong | This very broad absorption, often obscuring C-H stretches, is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[1][4] |

| ~3100 | N–H stretch | Medium | The N-H stretch of the dihydroquinoline ring is expected in this region. It may be partially obscured by the broad O-H band. |

| ~3050 | Aromatic C–H stretch | Medium | Absorption from the C-H bonds on the benzene ring. |

| ~1725 | C=O stretch (Carboxylic acid) | Strong, Sharp | The carbonyl of the carboxylic acid group typically appears in this region.[2] |

| ~1660 | C=O stretch (Ketone) | Strong, Sharp | The quinolone carbonyl at C-4, conjugated with the aromatic system and the C2-C3 double bond, is expected at a lower frequency than a simple ketone. |

| 1620–1580 | C=C and C=N stretches | Medium-Strong | Aromatic ring and quinoline C=C and C=N bond vibrations. |

| 1320–1210 | C–O stretch (Carboxylic acid) | Strong | Coupled with O-H in-plane bending, this is a characteristic absorption for carboxylic acids.[1] |

| ~1250 | C–F stretch | Strong | The aryl-fluorine bond stretch is typically strong and found in this region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For analysis, a solvent like DMSO-d₆ is ideal due to its ability to dissolve the polar compound and to slow the exchange of acidic protons (NH, OH), allowing for their observation.

Experimental Protocol: Sample Preparation for NMR

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to reveal exchangeable protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Acquisition: Record ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Predicted ¹H NMR Data (in DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, and the exchangeable protons.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale and Comments |

| ~13.0 | Singlet, Broad | COOH | The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at very low field.[2] |

| ~11.5 | Singlet, Broad | N-H | The N-H proton of the quinolone ring is also expected to be downfield and broad due to hydrogen bonding and exchange. |

| ~8.5 | Singlet | H-2 | This proton is adjacent to the electron-withdrawing carboxylic acid and is part of a double bond, leading to a significant downfield shift. |

| ~7.9 | Doublet of Doublets | H-5 | This proton is ortho to the C-4 carbonyl group and shows coupling to both H-7 and H-8 (meta coupling). |

| ~7.7 | Doublet of Doublets | H-7 | This proton is ortho to the fluorine atom and meta to H-5, resulting in a doublet of doublets splitting pattern. |

| ~7.5 | Triplet (or dd) | H-8 | This proton is coupled to H-7 (ortho coupling) and H-5 (meta coupling). The signal will appear downfield due to the anisotropic effect of the adjacent aromatic ring. |

Predicted ¹³C NMR Data (in DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (some showing C-F coupling), and the vinyl carbons.

| Predicted δ (ppm) | Assignment | Rationale and Comments |

| ~175 | C-4 (Keto C=O) | The conjugated ketone carbonyl carbon is expected in this downfield region. |

| ~168 | COOH | The carboxylic acid carbonyl carbon is also found far downfield.[2] |

| ~160 (d) | C-6 | This carbon is directly attached to fluorine, causing a large downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |

| ~145 | C-2 | The vinyl carbon adjacent to the nitrogen and the carboxyl group. |

| ~138 | C-8a | Quaternary carbon at the ring junction. |

| ~125 (d) | C-5 | This carbon is meta to the fluorine, showing a smaller C-F coupling (³JCF ≈ 8 Hz). |

| ~120 (d) | C-8 | This carbon is also meta to the fluorine, showing a similar small C-F coupling. |

| ~115 (d) | C-7 | This carbon is ortho to the fluorine, resulting in a significant C-F coupling constant (²JCF ≈ 25 Hz). |

| ~118 | C-4a | Quaternary carbon at the ring junction. |

| ~110 | C-3 | The carbon bearing the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. The molecular formula is C₁₀H₆FNO₃, with a monoisotopic mass of approximately 207.03 Da.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe and bombard it with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak [M]⁺• is expected to be prominent. The fragmentation pattern will likely involve the loss of small, stable neutral molecules from the functional groups.

Caption: Plausible EI fragmentation pathway.

| Predicted m/z | Proposed Fragment Ion | Loss from Parent Ion | Comments |

| 207 | [C₁₀H₆FNO₃]⁺• (Molecular Ion) | - | The intact ionized molecule. Its presence confirms the molecular weight. |

| 189 | [C₁₀H₅FNO₂]⁺ | H₂O | Loss of water, likely involving the carboxylic acid proton and a ketone oxygen. |

| 179 | [C₉H₅FNO₂]⁺• | CO | Loss of carbon monoxide from the C-4 quinolone carbonyl is a common fragmentation pathway for such systems. |

| 162 | [C₉H₆FNO]⁺• | COOH (formic acid radical) | Loss of the entire carboxylic acid group as a radical. |

| 147 | [C₉H₆FN]⁺• | CO₂ | Decarboxylation (loss of carbon dioxide) from the molecular ion is a highly characteristic fragmentation for carboxylic acids. |

Conclusion

The combined application of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. The predicted data highlight the key features expected from the stable keto tautomer: a highly hydrogen-bonded carboxylic acid (broad IR O-H, sharp C=O at ~1725 cm⁻¹; ¹H NMR signal at ~13 ppm), a conjugated quinolone system (IR C=O at ~1660 cm⁻¹), and a fluorinated aromatic ring (characteristic C-F coupling in ¹³C NMR). The mass spectrum is expected to confirm the molecular weight of 207 Da and show characteristic losses of CO₂ and CO. This predictive guide serves as a robust framework for any researcher undertaking the synthesis or analysis of this important compound.

References

-

Thangadurai, S. et al. (2003). Spectrophotometric determination of certain fluoroquinolone antibiotic drugs in pure and pharmaceutical formulations. Int. J. Chem. Sci., 1(4), 421-428. Available at: [Link]

-

Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Ciprofloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 12-14. Available at: [Link]

-

Pianetti, G. A. et al. (2004). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica-Drug Research, 61(4), 259-266. Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Mastering Organic Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Tautomerism of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

An In-Depth Technical Guide to the

Abstract

Quinolone derivatives are a cornerstone of antibacterial therapy, with their efficacy intrinsically linked to their precise three-dimensional structure and electronic properties.[1] Tautomerism, the dynamic equilibrium between structurally distinct isomers, represents a critical, yet often overlooked, factor that governs the physicochemical and pharmacological profile of these agents.[2] This guide provides a comprehensive examination of the tautomeric landscape of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a representative member of the fluoroquinolone class. We will dissect the potential tautomeric forms, from the canonical hydroxy (enol) and keto structures to the biologically relevant zwitterionic species. This paper synthesizes field-proven spectroscopic methodologies with robust computational analysis, offering not just data, but a self-validating framework for understanding and predicting tautomeric behavior. Detailed experimental protocols and the causality behind methodological choices are presented to empower researchers in their own investigations, ultimately facilitating the rational design of more effective quinolone-based therapeutics.

The Strategic Importance of Tautomerism in Quinolone Drug Design

The biological activity of a drug molecule is dictated by its ability to interact with a specific target, such as an enzyme or receptor. This interaction is highly sensitive to the molecule's shape, charge distribution, and hydrogen bonding capabilities. Tautomers, being distinct chemical entities, possess different properties and therefore exhibit varied biological activities.[3] For quinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, the specific tautomeric form present at the site of action influences binding affinity and inhibitory potency.[4][5]

Understanding the tautomeric equilibrium of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is crucial for:

-

Target Engagement: Identifying the specific isomer that binds to the bacterial enzymes.

-

Pharmacokinetics (ADME): Tautomerism affects key properties like solubility, lipophilicity, and membrane permeability, which control the absorption, distribution, metabolism, and excretion of the drug.

-

Drug Formulation: The stability of different tautomers can vary, impacting the choice of formulation excipients and storage conditions.

-

Intellectual Property: Characterizing and claiming specific, biologically active tautomers can be a critical component of a patent strategy.

The Tautomeric Landscape: Potential Isomers

The structure of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid features several functional groups capable of proton migration: a hydroxyl group at C3, a carboxylic acid at C4, and a basic nitrogen at N1 of the quinoline ring. This arrangement gives rise to several potential tautomers, primarily the hydroxy (enol), keto, and zwitterionic forms.

The primary equilibrium of interest involves the hydroxy (often referred to as the enol form in this context), the less common keto form, and the zwitterionic species. The hydroxy form preserves the aromaticity of the quinoline system, a significant stabilizing factor.[4][5] The zwitterionic form, arising from an intramolecular acid-base reaction between the carboxylic acid and the quinoline nitrogen, is particularly relevant in polar and biological environments.

Theoretical Prediction of Tautomer Stability: A Computational Approach

Expertise & Causality: Before embarking on experimental work, computational chemistry provides invaluable predictive insights into the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each isomer, we can predict the position of the tautomeric equilibrium. Density Functional Theory (DFT) is the workhorse for such calculations, offering a favorable balance of accuracy and computational cost. The choice of functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results for these types of heterocyclic systems.[4][5][6] Furthermore, since solvent has a profound effect on stability, employing a solvation model like the Polarizable Continuum Model (PCM) is essential for simulating solution-phase behavior.[7][8][9]

Hypothetical Data Summary: The table below illustrates the type of data generated from a computational study, comparing the relative energies of the key tautomers.

| Tautomer | ΔG (Gas Phase, kJ/mol) | ΔG (Water, PCM, kJ/mol) | Predicted Population (Water) |

| Zwitterionic | 25.1 | 0.0 | >95% |

| Hydroxy (Enol) | 0.0 | 8.5 | <5% |

| Keto | 45.8 | 39.2 | <0.1% |

| Note: These are illustrative values based on trends for similar molecules. Actual values require specific calculation. |

Authoritative Grounding: Theoretical studies on related quinolone esters have shown a clear preference for the hydroxyquinoline form over the oxo (keto) form, with energy differences of 27-38 kJ/mol, primarily due to the preservation of aromaticity in both rings of the hydroxy tautomer.[4][5] For molecules with both acidic (carboxylic acid) and basic (ring nitrogen) sites like ciprofloxacin, the zwitterionic form is known to be the predominant species in the solid state and in polar solvents.[10][11][12][13]

Experimental Protocol: DFT Calculation of Tautomer Stability

-

Structure Generation: Build 3D structures of the hydroxy, keto, and zwitterionic tautomers using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization & Frequency Calculation:

-

Software: Gaussian 16 or similar.

-

Method: B3LYP/6-311++G(d,p).

-

Keywords: Opt Freq. This performs a geometry optimization followed by a frequency calculation to confirm a true energy minimum (no imaginary frequencies).

-

Solvation: To model a solvent, add SCRF=(PCM, Solvent=Water).

-

-

Energy Extraction: From the output file, extract the "Sum of electronic and thermal Free Energies" for each optimized tautomer.

-

Relative Energy Calculation: Designate the tautomer with the lowest free energy as the reference (0 kJ/mol) and calculate the relative energy (ΔΔG) for the other isomers.

-

Population Analysis: Use the Boltzmann distribution equation to estimate the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K).

Experimental Validation: Spectroscopic Characterization

Spectroscopy is the definitive tool for identifying and quantifying tautomers in both solid and solution states. Each technique probes different molecular features, and together they provide a self-validating, unambiguous picture of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful technique for studying tautomerism in solution. It provides detailed structural information by probing the chemical environment of specific nuclei.

-

¹H NMR: The presence and position of labile protons (OH, NH, COOH) are key indicators. These signals are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[14] Deuterium exchange (adding a drop of D₂O) will cause these signals to disappear, confirming their identity.

-

¹³C NMR: This technique provides a clear distinction between keto and enol forms. A carbon in a C=O bond (keto) will have a characteristic chemical shift around 170-180 ppm, while the same carbon in a C-OH bond (enol) will be significantly upfield (less deshielded).[15]

-

¹⁹F NMR: The chemical shift of the fluorine atom at the C6 position is sensitive to the overall electron distribution in the aromatic system, providing a secondary probe for the dominant tautomeric form.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O with pH adjustment) to assess solvent effects. DMSO is particularly useful as it often slows proton exchange, allowing for the observation of distinct OH and NH signals.[15]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

-

Perform a deuterium exchange experiment by adding one drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the chemical shifts in the 160-190 ppm region to identify carbonyl and carboxyl carbons.

-

Data Interpretation:

-

Zwitterionic Form: Expect to see a signal for the protonated quinolinium N-H (if exchange is slow enough) and the absence of a distinct COOH proton signal. The carboxylate carbon will appear around 165-175 ppm.

-

Hydroxy Form: Expect a phenolic OH signal and a COOH signal. The C3 carbon will be in the C-O region (~150-160 ppm) and the C4 will be part of the aromatic system.

-

Keto Form: Expect an N-H signal and a COOH signal. The C3 carbon will show a ketone-like shift (~190-200 ppm).

-

UV-Visible (UV/Vis) Spectroscopy

Expertise & Causality: UV/Vis spectroscopy is sensitive to the extent of the conjugated π-electron system in a molecule.[16] Different tautomers possess different conjugation pathways, resulting in distinct absorption maxima (λ_max). The fully aromatic hydroxy tautomer is expected to have a more extended π-system and thus absorb at a longer wavelength compared to the keto tautomer, where aromaticity in the nitrogen-containing ring is disrupted.[4][5]

Trustworthiness: The self-validating power of this technique comes from observing systematic shifts in λ_max upon changing solvent polarity or pH.[6][17] A shift in the equilibrium will be directly reflected in the absorption spectrum, often showing isosbestic points which are characteristic of a two-component equilibrium.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies. It is particularly useful for distinguishing between the solid-state and solution-phase structures.

-

O-H Stretch: The carboxylic acid O-H stretch is a very broad band from 2500-3300 cm⁻¹.[18][19]

-

C=O Stretch: This is a strong, sharp band. The carboxylic acid C=O appears around 1700-1725 cm⁻¹. A quinolone ketone C=O would be found slightly lower, around 1650-1680 cm⁻¹.[20] In a zwitterionic form, the carboxylate (COO⁻) group exhibits two characteristic stretches (asymmetric and symmetric) and the C=O band of the acid disappears.

-

N-H Stretch: The N-H stretch of a keto tautomer or the N⁺-H of a zwitterion appears in the 3200-3400 cm⁻¹ region.

Trustworthiness: Comparing the IR spectrum of a solid sample (KBr pellet) with that of a solution (e.g., in CHCl₃) is a key validation step. Intermolecular hydrogen bonding in the solid state can significantly alter peak positions and shapes compared to the solvated state, providing clues about the dominant form in each phase.[15]

Synthesis Pathway

A plausible and efficient synthesis of quinoline-4-carboxylic acid derivatives often involves the condensation reaction between an isatin (or a substituted aniline) and an active methylene compound like a ketone or pyruvic acid, followed by cyclization.[21][22]

Conclusion: Implications for the Rational Drug Developer

The evidence from computational models and spectroscopic data for analogous systems strongly suggests that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid exists predominantly in the zwitterionic form in polar, protic solvents and in the solid state. [10][12][15] The neutral hydroxy (enol) tautomer may be present in minor quantities, particularly in non-polar aprotic solvents, while the keto tautomer is energetically unfavorable due to the loss of aromaticity and is unlikely to be a significant contributor to the equilibrium.

For the drug development professional, this is a critical insight. The active species that interacts with bacterial DNA gyrase is likely the zwitterion. Therefore, any in silico modeling, such as docking studies, must use the zwitterionic structure to yield meaningful predictions.[4] Furthermore, formulation strategies should aim to stabilize this form to ensure consistent bioavailability and therapeutic effect. This deep understanding of the molecule's fundamental chemical nature moves drug design from a process of trial-and-error to one of rational, targeted development.

References

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]

-

Stoyanov, S., Antonov, L., & Tadjer, A. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 1638–1647. [Link]

-

Teixeira, C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12303–12314. [Link]

-

Teixeira, C., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12303–12314. [Link]

-

(2015). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. ResearchGate. [Link]

-

Garrido-Cárdenas, J. A., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(23), 7354. [Link]

-

Chem LibreTexts. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Mavromoustakos, T., et al. (2000). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 739–745. [Link]

-

Braga, S. S., et al. (2020). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. ACS Omega, 5(41), 26801–26812. [Link]

-

Katritzky, A. R., et al. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (12), 2743–2747. [Link]

-

Kumar, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Petersen, J. C. (1971). Thermodynamic study by infrared spectroscopy of the association of 2-quinolone, some carboxylic acids, and the corresponding 2-q. CDC Stacks. [Link]

-

ResearchGate. (n.d.). Basic structure of fluoroquinolone (A) and zwitterionic ciprofloxacin (B). Retrieved from [Link]

-

Sahoo, S., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

-

Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

-

Osipyan, A. R., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1629. [Link]

-

Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5466. [Link]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).

-

Wójcik-Pszczoła, K., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1459. [Link]

-

Chem LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Li, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Open Chemistry, 13(1), e202400061. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Felczak, A., et al. (2022). Zwitterionic versus neutral molecules of fluoroquinolones: crystal structure of danofloxacin dihydrate. IUCr Journals. [Link]

-

Painelli, A., et al. (2012). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 14(39), 13618-13627. [Link]

-

RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Fernández-Pampín, N., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 815. [Link]

-

Puzzarini, C., et al. (2023). Accurate Structures and Spectroscopic Parameters of Guanine Tautomers in the Gas Phase by the Pisa Conventional and Explicitly. Journal of Chemical Theory and Computation, 19(15), 5038–5050. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2623–2628. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The zwitterionic structure of the ciprofloxacin molecule. Retrieved from [Link]

-

The Chemistry Teacher. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. [Link]

-

Chem LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Mack, J., et al. (2010). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 75(15), 5262–5269. [Link]

-

Pfister‐Guillouzo, G., et al. (1981). A photoelectron spectral study of the vapour phase tautomerism of 2‐ and 4‐quinolone. Liebigs Annalen der Chemie, 1981(3), 366–375. [Link]

-

Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. [Link]

-

de Oliveira, A. P. A., et al. (2020). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

-

Reimer, C. L. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

-

Forgács, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3986. [Link]

Sources

- 1. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

The Biological Activity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid: A Privileged Scaffold for Therapeutic Development

An In-Depth Technical Guide

Abstract

The quinoline-4-carboxylic acid framework is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The strategic introduction of a fluorine atom at the C-6 position has been a cornerstone in the development of the highly successful fluoroquinolone antibiotics. This technical guide delves into the biological potential of a specific, yet less explored derivative: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. While direct experimental data on this compound is sparse, this paper will synthesize a comprehensive profile of its predicted biological activities by examining authoritative research on structurally related analogues. We will explore its probable mechanisms of action in antimicrobial and anticancer applications, supported by quantitative data from pertinent studies, detailed experimental protocols for its evaluation, and mechanistic pathway diagrams. This guide serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this promising scaffold.

The Quinolone-4-Carboxylic Acid: A Core of Versatility

The journey of quinolone-based therapeutics began with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine synthesis, which became the first-generation quinolone antibiotic.[1] This foundational molecule, a 1,8-naphthyridin-4-one-3-carboxylic acid, established the critical pharmacophore for antibacterial activity. Subsequent research led to the development of the 4-quinolone-3-carboxylic acid motif, a scaffold that has proven remarkably versatile and is now central to compounds with antibacterial, anticancer, anti-HIV, and other activities.[2]

A pivotal breakthrough in this class was the introduction of a fluorine atom at the C-6 position.[3] This single substitution dramatically enhanced the potency and broadened the spectrum of antibacterial activity, giving rise to the clinically indispensable fluoroquinolone family.[4] The fluorine atom is thought to improve cell penetration and enhance the inhibition of target enzymes, bacterial DNA gyrase and topoisomerase IV.[3][4] The core subject of this guide, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, incorporates this key fluorine substituent, suggesting a strong potential for potent biological effects.

Synthesis and Physicochemical Characterization

The synthesis of quinoline-4-carboxylic acids is well-established, with the Gould-Jacobs reaction being a classic and versatile method.[5] This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification. For the target molecule, 4-fluoroaniline would serve as the logical starting material.

Caption: Conceptual workflow for the synthesis of the target molecule.

The physicochemical properties of quinolones, such as their ionization state (pKa) and lipophilicity (logP), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profile. Most quinolones are zwitterionic at physiological pH, a characteristic that influences their solubility and ability to cross biological membranes.[6] The addition of a hydroxyl group at the C-3 position would likely alter these properties, potentially impacting bioavailability and target engagement.

Predicted Biological Activities and Mechanisms of Action

Based on its structural motifs, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is predicted to exhibit potent antimicrobial and anticancer activities.

Antimicrobial Activity

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA.

-

In Gram-positive bacteria, the main target is topoisomerase IV, which is responsible for decatenating newly replicated chromosomes.

By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step of the topoisomerase reaction. This leads to an accumulation of double-strand DNA breaks, triggering a cascade of events that results in rapid bacterial cell death.[6]

Caption: Inhibition of bacterial DNA topoisomerases by fluoroquinolones.

The expected spectrum of activity would likely be broad, covering both Gram-negative and Gram-positive bacteria, a hallmark of second and later-generation fluoroquinolones.[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Fluoroquinolones

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | K. pneumoniae (μg/mL) | Reference |

|---|---|---|---|---|

| Ofloxacin | <2 mg/L | <2 mg/L | Not Specified | [8] |

| Ciprofloxacin | ~1 | ~1 | Not Specified | [6] |

| Norfloxacin | Not Specified | <2 mg/L | Not Specified | [8] |

| Compound 7* | 4.1 | 1 | 1 | [9] |

*1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Anticancer Activity

Beyond their antimicrobial effects, quinolone derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms.[2]

A primary anticancer mechanism for quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[10] DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[10][11] Cancer cells exhibit high proliferation rates and are therefore heavily dependent on this pathway. By inhibiting DHODH, these compounds starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[10]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a Modulator of the Kynurenine Pathway

Executive Summary: This guide addresses the mechanism of action for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. It is important to note that publicly available scientific literature specifically detailing the bioactivity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is limited. However, based on extensive structure-activity relationship (SAR) data from the broader class of quinoline carboxylic acid derivatives, a primary mechanism of action can be inferred with a high degree of confidence.[1][2][3] This document synthesizes the available evidence to propose that this compound acts as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway. By inhibiting KMO, the compound is predicted to modulate the balance of neuroactive metabolites, reducing the production of neurotoxic compounds and increasing the levels of neuroprotective agents.[4][5] This guide will elucidate this mechanism, provide the biochemical context, detail experimental protocols for validation, and discuss the therapeutic implications for researchers, scientists, and drug development professionals.

The Biochemical Context: The Kynurenine Pathway and its Significance

The vast majority of the essential amino acid L-tryptophan, exceeding 95%, is metabolized through the kynurenine pathway (KP).[4] This pathway is not merely a catabolic route but a crucial source of nicotinamide adenine dinucleotide (NAD+) and a producer of a wide array of neuroactive and immunomodulatory metabolites.[6] The KP is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease, as well as psychiatric and inflammatory conditions.[1][2][6]

The pathway's balance is critical. A key branching point is the metabolism of L-kynurenine. This intermediate can be converted into the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) or into the pro-oxidant and neurotoxic 3-hydroxykynurenine (3-HK) by the enzyme Kynurenine 3-Monooxygenase (KMO).[2][4] 3-HK is a precursor to quinolinic acid, a potent NMDA receptor agonist and excitotoxin.[4][5] An upregulation of KMO activity, often seen in inflammatory conditions, shunts the pathway towards the production of these harmful metabolites, contributing to neuronal damage.[4][7]

Caption: The Kynurenine Pathway branching at L-Kynurenine.

Core Mechanism of Action: Inhibition of Kynurenine 3-Monooxygenase (KMO)

The therapeutic strategy of inhibiting KMO is to pharmacologically redirect the kynurenine pathway away from the neurotoxic 3-HK/QUIN branch and towards the neuroprotective KYNA branch.[4][5] 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, by its structural analogy to known inhibitors, is hypothesized to function as a competitive inhibitor of KMO.

Molecular Interaction

KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane.[8] The active site accommodates the L-kynurenine substrate. It is proposed that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid binds to this active site, preventing the productive binding of L-kynurenine.[8] The quinoline core, carboxylic acid, and hydroxyl group are critical pharmacophores that likely interact with key residues within the active site, close to the FAD cofactor.[8] The carboxylic acid moiety, in particular, is a common feature in many enzyme inhibitors and is likely crucial for anchoring the molecule within the binding pocket.

Biochemical Consequences of KMO Inhibition

The direct and measurable outcomes of effective KMO inhibition are:

-

Decreased 3-Hydroxykynurenine (3-HK): As the direct product of KMO catalysis, 3-HK levels in plasma and brain tissue are expected to decrease significantly.

-

Decreased Quinolinic Acid (QUIN): With reduced precursor availability, the synthesis of the downstream neurotoxin QUIN will be attenuated.

-

Increased L-Kynurenine: The substrate of KMO, L-kynurenine, will accumulate as its primary metabolic route is blocked.

-

Increased Kynurenic Acid (KYNA): The accumulated L-kynurenine becomes a surplus substrate for KAT enzymes, shunting the pathway towards the synthesis of the neuroprotective KYNA.[2][4]

This metabolic shift from a neurotoxic to a neuroprotective state is the central tenet of the therapeutic potential of KMO inhibitors.[1][4]

Caption: Competitive inhibition of KMO by the proposed compound.

Experimental Validation: Protocols and Methodologies

To validate the hypothesis that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a KMO inhibitor, a series of well-established in vitro and cell-based assays are required.

In Vitro KMO Inhibition Assay (Enzyme-based)

This protocol determines the direct inhibitory effect of the compound on isolated KMO enzyme activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human KMO.

-

Principle: KMO activity is measured by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the decrease in absorbance at 340 nm.[9]

-

Materials:

-

Recombinant human KMO enzyme (often in membrane preparations).

-

KMO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

L-Kynurenine (substrate).

-

NADPH (cofactor).

-

Test Compound (6-Fluoro-3-hydroxyquinoline-4-carboxylic acid).

-

DMSO (for dissolving the test compound).

-

96-well or 384-well UV-transparent microplate.

-

Spectrophotometer plate reader.

-

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO.

-

Prepare working solutions of L-Kynurenine (e.g., 200 µM) and NADPH (e.g., 100 µM) in KMO Assay Buffer.

-

Prepare the KMO enzyme dilution in cold assay buffer to the desired concentration.

-

-

Assay Setup:

-

Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of the microplate.

-

Add 50 µL of the KMO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Reaction Initiation:

-

Prepare a substrate/cofactor mix containing L-Kynurenine and NADPH.

-

Add 50 µL of the substrate/cofactor mix to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic read).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Caption: Workflow for the in vitro KMO inhibition assay.

Cell-Based KMO Activity Assay

This assay confirms the activity of the compound in a more physiologically relevant system.

-

Objective: To measure the inhibition of endogenous or overexpressed KMO in a cellular context.

-

Principle: Cells (e.g., HEK293 cells overexpressing KMO or PBMCs) are treated with the test compound and then supplied with exogenous L-kynurenine.[10] After incubation, the amount of 3-HK produced and secreted into the medium is quantified using LC-MS/MS.

-

Brief Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for 1-2 hours.

-

Add L-kynurenine to the medium to a final concentration of ~100 µM.

-

Incubate for 4-24 hours.

-

Collect the cell culture supernatant.

-

Analyze the concentration of 3-HK and KYNA in the supernatant using a validated LC-MS/MS method.

-

Calculate the IC50 based on the reduction of 3-HK formation.

-

Quantitative Data Summary

While specific data for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is not available, the table below presents IC50 values for well-characterized KMO inhibitors with distinct scaffolds to provide a benchmark for potency.

| Compound | Scaffold Type | Human KMO IC50 (Enzyme Assay) | Reference |

| Ro-61-8048 | Benzenesulfonamide | ~37 nM | [5] |

| UPF-648 | Cyclopropane-1-carboxylic acid | ~20 nM | |

| GSK180 | Kynurenine Substrate Analog | ~6 nM | [9] |

These values serve as a reference for expected potency in KMO inhibitor development programs.

Conclusion and Therapeutic Outlook

The inhibition of Kynurenine 3-Monooxygenase is a validated and compelling therapeutic strategy for a range of neurological and inflammatory diseases.[1][11] By shifting the metabolic flux of the kynurenine pathway from the production of neurotoxic 3-HK and quinolinic acid to the neuroprotective kynurenic acid, KMO inhibitors hold the promise of disease modification.[2][4]

Based on its chemical structure, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is strongly predicted to act as a KMO inhibitor. The experimental protocols detailed in this guide provide a clear and robust framework for validating this mechanism of action and quantifying its potency. Successful validation would position this compound, or optimized analogs, as a lead candidate for further preclinical and clinical development in the field of neurodegenerative and inflammatory disorders.

References

-

Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Taylor & Francis Online.[Link]

-

The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.[Link]

-

Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ResearchGate.[Link]

-

Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on. Taylor & Francis.[Link]

-

Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. PubMed.[Link]

-

Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Elsevier.[Link]

-

Structural basis of kynurenine 3-monooxygenase inhibition. PubMed.[Link]

-

The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed.[Link]

-

Development of a cell-based assay to measure kynurenine monooxygenase. ResearchGate.[Link]

-

The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

An In-depth Technical Guide to 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinolone scaffold remains a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential. This technical guide provides a comprehensive exploration of a specialized subclass: 6-fluoro-3-hydroxyquinoline-4-carboxylic acid and its derivatives. We delve into the nuanced synthetic strategies required for its construction, analyze its key physicochemical and pharmacological properties, and investigate its diverse biological activities, from established antibacterial mechanisms to novel applications in targeted drug delivery. This document serves as an in-depth resource for researchers aiming to leverage this promising chemical core in the development of next-generation therapeutics.

Introduction: The Strategic Importance of the 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Scaffold